(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone

A1 adenosine receptor biased agonism positive allosteric modulator

This 2-amino-3-benzoylthiophene (2A3BT) derivative bears a para-CF3-benzoyl substituent critical for A1 adenosine receptor (A1AR) biased agonism-enabling cardioprotective signaling while minimizing bradycardic side effects. Unlike VCP171 (meta-CF3 positional isomer), only the 4-CF3-benzoyl motif confers biased signaling capability essential for bitopic ligand conjugation. • Defined A1AR PAM pharmacophore: 4-CF3 group provides Hammett σp = 0.54 electronic environment and 19F NMR handle for binding studies. • Fragment-like scaffold (MW 271.26): Unsubstituted C4/C5 positions enable sequential SAR exploration via cross-coupling or Gewald modifications. • Bulk quantities available with full analytical documentation (HPLC, NMR).

Molecular Formula C12H8F3NOS
Molecular Weight 271.26 g/mol
Cat. No. B12065098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone
Molecular FormulaC12H8F3NOS
Molecular Weight271.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(SC=C2)N)C(F)(F)F
InChIInChI=1S/C12H8F3NOS/c13-12(14,15)8-3-1-7(2-4-8)10(17)9-5-6-18-11(9)16/h1-6H,16H2
InChIKeyYJTUVZVHPOYAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone (CAS 925005-48-7): Compound Class and Basic Characteristics for Procurement Evaluation


(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone (CAS 925005-48-7) is a 2-amino-3-benzoylthiophene (2A3BT) derivative bearing a para-trifluoromethyl substituent on the benzoyl ring and no substitution at the thiophene 4- or 5-positions . This compound class has been extensively investigated as allosteric modulators of the adenosine A1 receptor (A1AR), with the 2-amino-3-aroylthiophene core recognized as a privileged scaffold for A1AR positive allosteric modulator (PAM) and allosteric enhancer (AE) development [1]. The compound has a molecular formula of C12H8F3NOS, a molecular weight of 271.26 g/mol, a predicted boiling point of 400.3 ± 45.0 °C, predicted density of 1.406 ± 0.06 g/cm³, and a predicted pKa of −2.28 ± 0.10 . Notably, the 4-(trifluoromethyl)phenyl substituent on the benzoyl moiety has been specifically identified as critical for conferring biased signaling in bitopic A1AR ligands, distinguishing this substitution pattern from closely related analogs where the CF3 group resides elsewhere on the scaffold [2].

Why Generic Substitution Fails for (2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone: The Critical Role of CF3 Positional Isomerism


Within the 2-amino-3-benzoylthiophene chemotype, the position of the trifluoromethyl group is not a trivial structural variation—it fundamentally alters pharmacological behavior. The target compound positions the CF3 group at the para position of the benzoyl ring (3-aroyl substituent), whereas the most characterized analog VCP171 (compound 9a; CAS 1018830-99-3) places the CF3 group at the meta position of a phenyl ring attached to the thiophene 4-position and carries an unsubstituted benzoyl group [1]. This positional isomerism has been demonstrated to produce distinct functional outcomes: the 4-CF3-benzoyl motif is specifically associated with conferring biased agonism in bitopic A1AR ligands, while the 3-CF3-phenyl-at-C4 motif of VCP171 produces classical PAM behavior with defined pKB values (5.65–6.37) [2]. Further, SAR studies across the 2A3BT class show that the 3-aroyl substituent identity and substitution pattern directly control the balance between allosteric enhancement and orthosteric antagonism—parameters that cannot be assumed transferable between positional isomers [3]. Generic substitution based solely on the 2-aminothiophene core would therefore risk selecting a compound with an entirely different pharmacological signature, undermining experimental reproducibility and target engagement.

Quantitative Differentiation Evidence for (2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone Versus Closest Analogs


Evidence 1: Positional Isomerism Drives Biased Signaling vs. Classical PAM Activity at the A1 Adenosine Receptor

In a systematic SAR study of bitopic N6-substituted adenosine derivatives, Aurelio et al. (2018) demonstrated that the allosteric 2-amino-3-benzoylthiophene moiety bearing a 4-(trifluoromethyl)phenyl substituent on the benzoyl ring is specifically important for conferring biased signaling at the A1AR—a property not shared by the 3-CF3-phenyl positional isomer VCP171, which functions as a classical PAM with measured pKB values of 5.65 (binding cooperativity with NECA = 0.68) [1]. VCP171 enhances orthosteric agonist binding without demonstrating functional selectivity between G protein and β-arrestin pathways, whereas the 4-CF3-benzoyl motif enables pathway-biased agonism when incorporated into bitopic constructs [1].

A1 adenosine receptor biased agonism positive allosteric modulator bitopic ligand structure–activity relationship

Evidence 2: Scaffold Molecular Weight and Synthetic Accessibility Advantage Over VCP171 and MIPS521

The target compound (MW = 271.26 g/mol) is substantially smaller than the most closely characterized A1AR PAMs: VCP171 (MW = 347.35 g/mol) and MIPS521 (MW ≈ 465 g/mol) . This lower molecular weight places the compound within fragment-like chemical space, offering greater efficiency as a synthetic intermediate for further derivatization—particularly at the unsubstituted thiophene 4- and 5-positions, which are known from SAR studies to be critical positions for modulating allosteric enhancer potency and efficacy [1]. The compound lacks the 4-(3-trifluoromethylphenyl) substituent present in VCP171 and the 4-[3,5-bis(trifluoromethyl)phenyl] group of MIPS521, both of which contribute significant molecular weight and synthetic complexity.

medicinal chemistry synthetic intermediate molecular weight lead optimization fragment-based drug discovery

Evidence 3: Physicochemical Differentiation—Lipophilicity and Electronic Effects of Para-CF3-Benzoyl vs. Meta-CF3-Benzoyl Substitution

The 4-CF3 substituent on the benzoyl ring (target compound) and the 3-CF3 substituent on the benzoyl ring (as in PD 81,723) impart distinct electronic and lipophilic effects. The Hammett σp value for para-CF3 is 0.54, while σm for meta-CF3 is 0.43, indicating a stronger electron-withdrawing effect at the para position that influences the carbonyl reactivity and hydrogen-bonding capacity of the 2-amino group [1]. This electronic difference has been shown in the 2A3BT class to affect the ratio of allosteric enhancement to orthosteric antagonism, with the 3-aroyl substituent's electronic character directly modulating the AE activity score [2]. In the Lütjens et al. (2003) SAR study, 4-CF3-phenyl substitution on the 3-aroyl group (as in compound 7g or 7h within the 4,5-diphenyl series) produced distinct AE activity profiles compared to 3-CF3-phenyl analogs [2].

lipophilicity physicochemical properties Hammett constant drug-likeness permeability

Evidence 4: Thiophene Core Substitution Status Dictates Potency–Efficacy Trade-Off at A1AR

The Aurelio et al. (2008) SAR study of 5-substituted 2-amino-4-(3-trifluoromethylphenyl)thiophenes established a critical potency–efficacy trade-off governed by thiophene substitution: the 5-phenyl analog (9a, i.e., VCP171) achieved the greatest potency (ED50 = 2.1 μM) but modest efficacy (AE score = 18%), whereas the unsubstituted analog (6b) was less potent (ED50 = 15.8 μM) but significantly more efficacious (AE score = 77%) [1]. The target compound, which also lacks substituents at both the 4- and 5-positions of the thiophene, is predicted by class-level SAR to exhibit the higher-efficacy, lower-potency profile characteristic of unsubstituted 2A3BTs—but with the electronic modulation of the 4-CF3-benzoyl group distinguishing it from the 3-ethoxycarbonyl series compound 6b [1][2].

allosteric enhancer efficacy ED50 structure–activity relationship thiophene substitution A1 adenosine receptor

Evidence 5: Procurement Differentiation—Purity Specifications and Supplier Availability Relative to VCP171

The target compound (CAS 925005-48-7) and its primary analog VCP171 (CAS 1018830-99-3) differ substantially in commercial maturity. VCP171 is available as a characterized pharmacological tool compound from multiple reputable vendors (Tocris, XcessBio, R&D Systems) with defined purity ≥98%, documented solubility in DMSO, specified storage conditions (−20 °C), and published biological activity certification . In contrast, the target compound is primarily listed through chemical supplier networks (ChemicalBook, CymitQuimica, LEAPChem) with purity available upon inquiry, reflecting its status as a research chemical and synthetic intermediate rather than a validated pharmacological probe . This distinction has direct implications for procurement: VCP171 commands premium pricing as a bioactive tool compound ($135/2 mg from XcessBio), whereas the target compound, as a less-specialized intermediate, is expected to be available at bulk pricing from chemical suppliers .

chemical procurement purity specification supplier comparison cost efficiency lead time

Optimal Research and Industrial Application Scenarios for (2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone Based on Differentiated Evidence


Scenario 1: Synthesis of Biased Bitopic A1 Adenosine Receptor Agonists for Cardioprotection Without Bradycardia

The 4-(trifluoromethyl)phenyl substituent on the benzoyl ring of this compound is specifically identified in the Aurelio et al. (2018) J. Med. Chem. study as critical for conferring biased agonism at the A1AR—enabling cardioprotective signaling while minimizing bradycardic side effects [1]. Research groups developing bitopic A1AR ligands should procure this compound as the allosteric pharmacophore component for conjugation to adenosine-derived orthosteric agonists via a linker. VCP171 or other 3-CF3-phenyl positional isomers cannot substitute in this application, as they lack the demonstrated biased signaling capability of the 4-CF3-benzoyl motif [1][2].

Scenario 2: SAR Exploration at Thiophene 4- and 5-Positions for Novel A1AR Allosteric Modulators

The target compound's unsubstituted thiophene 4- and 5-positions make it the ideal starting scaffold for systematic SAR exploration, consistent with the established finding that these positions are critical determinants of A1AR allosteric enhancer potency and efficacy [1]. The 4-CF3-benzoyl group provides a defined electronic environment (Hammett σp = 0.54) that can modulate the SAR of subsequently introduced substituents [2]. Medicinal chemistry teams can sequentially install aryl, alkynyl, or alkyl groups at C4 and C5 via cross-coupling or Gewald-type modifications, leveraging the literature precedent that 5-arylethynyl substitution on the (2-aminothiophen-3-yl)(phenyl)methanone core enhances PAM activity . This scaffold is preferred over VCP171 for SAR campaigns because VCP171 already occupies the C4 position with a 3-CF3-phenyl group, limiting the accessible chemical space for 4-position exploration [1].

Scenario 3: Fragment-Based Drug Discovery and Computational Docking Studies Targeting the A1AR Allosteric Site

With a molecular weight of 271.26 g/mol, the target compound falls within fragment-like chemical space (MW < 300) and is suitable for fragment-based drug discovery (FBDD) campaigns targeting the A1AR allosteric pocket [1]. Unlike VCP171 (MW 347) or MIPS521 (MW ~465), which are lead-like or drug-like and occupy larger regions of the allosteric binding site, the target compound can serve as a minimal pharmacophore for identifying key binding interactions via X-ray crystallography, NMR, or molecular dynamics simulations [2]. The 4-CF3 group provides a 19F NMR handle for binding studies and a strong electron-withdrawing anchor point for fragment growing strategies. Procurement of this compound for FBDD is more cost-effective at scale than purchasing pre-elaborated tool compounds for fragment screening libraries .

Scenario 4: Agrochemical Intermediate and Heterocyclic Building Block Applications Beyond A1AR

Beyond the adenosine receptor context, 2-aminothiophene derivatives are documented intermediates for biologically active compounds in the agrochemical and dye industries [1]. The target compound, with its Gewald-type 2-aminothiophene core and electron-deficient 4-CF3-benzoyl substituent, can serve as a precursor for thieno[2,3-d]pyrimidine, tetrazole, and other fused heterocyclic systems with documented antimicrobial and antiproliferative activities [2]. The 4-CF3 group enhances metabolic stability and lipophilicity, making this scaffold suitable for generating compound libraries targeting non-A1AR biological endpoints. Industrial procurement for this purpose benefits from the compound's lower molecular complexity and anticipated lower cost relative to the more elaborated A1AR tool compounds .

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